molecular formula C7H7BrClNO B1283037 2-Bromo-4-chloro-5-methoxyaniline CAS No. 98446-57-2

2-Bromo-4-chloro-5-methoxyaniline

Cat. No. B1283037
CAS RN: 98446-57-2
M. Wt: 236.49 g/mol
InChI Key: DAFZNHUYTYCENX-UHFFFAOYSA-N
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Description

The compound 2-Bromo-4-chloro-5-methoxyaniline is a chemical that is not directly synthesized or analyzed in the provided papers. However, related compounds and methodologies can offer insights into its potential synthesis, molecular structure, and chemical properties. The papers discuss various brominated and chlorinated aromatic compounds, which are often used in pharmaceuticals and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, chlorination, methoxylation, and other functional group transformations. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a sequence of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, with a final bromination step yielding the desired product . Similarly, the synthesis of 2-Bromo-4-methoxyaniline in an ionic liquid suggests a method that could potentially be adapted for the synthesis of 2-Bromo-4-chloro-5-methoxyaniline, highlighting the high yield and purity that can be achieved . These methods could inform the synthesis of 2-Bromo-4-chloro-5-methoxyaniline by suggesting possible starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Bromo-4-chloro-5-methoxyaniline has been elucidated using techniques such as XRD, IR, MS, and NMR spectroscopy . For example, the crystal structure of a Schiff base compound was determined to be monoclinic, and the intermolecular interactions were analyzed using Hirshfeld surfaces . These techniques could similarly be applied to determine the molecular structure of 2-Bromo-4-chloro-5-methoxyaniline and to understand its intermolecular interactions.

Chemical Reactions Analysis

The papers describe various chemical reactions that are relevant to the synthesis and transformation of brominated and chlorinated compounds. For example, the transformation of 1-arylmethyl-2-(bromomethyl)aziridines into 2-imino-5-methoxypyrrolidines involves a base-induced ring opening followed by a migration of the double bond . These types of reactions could be relevant when considering the reactivity of the amino group in 2-Bromo-4-chloro-5-methoxyaniline and its potential for further chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Bromo-4-chloro-5-methoxyaniline are not directly reported, the properties of similar compounds can provide some insights. The papers discuss the synthesis of compounds with bromo, chloro, and methoxy substituents, which are known to influence the physical properties such as melting points, solubility, and stability . The chemical properties, such as reactivity and selectivity in reactions, are also influenced by these substituents, as seen in the regioselective methoxylation and bromination reactions . These insights could be extrapolated to predict the properties of 2-Bromo-4-chloro-5-methoxyaniline.

Scientific Research Applications

Metabolic Pathways Research

2-Bromo-4-chloro-5-methoxyaniline has been studied in the context of metabolic pathways in rats. A study by Kanamori et al. (2002) on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, including 2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethylamine and 2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethylamine, which are structurally related to 2-bromo-4-chloro-5-methoxyaniline. This research provides insights into the metabolic pathways and transformation of related compounds in biological systems (Kanamori et al., 2002).

Industrial Process Development

The synthesis of compounds structurally similar to 2-bromo-4-chloro-5-methoxyaniline, such as 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been optimized for industrial processes. Zhang et al. (2022) developed a practical and scalable process for synthesizing this key intermediate, used in the manufacturing of therapeutic SGLT2 inhibitors for diabetes therapy. This research highlights the industrial relevance and application of such compounds in pharmaceutical manufacturing (Zhang et al., 2022).

Synthesis Methodology

A method for synthesizing 2-bromo-4-methoxyaniline in an ionic liquid, which is closely related to 2-bromo-4-chloro-5-methoxyaniline, has been introduced by Ding Yu-fei (2011). The study demonstrates the synthesis with high yield and purity, emphasizing the environmental benignity of the process. This research contributes to the development of environmentally friendly and efficient synthesis methods for similar compounds (Ding Yu-fei, 2011).

Safety And Hazards

This compound is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Therefore, it’s important to handle it with care, using personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

2-bromo-4-chloro-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFZNHUYTYCENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563899
Record name 2-Bromo-4-chloro-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-5-methoxyaniline

CAS RN

98446-57-2
Record name 2-Bromo-4-chloro-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-chloro-5-methoxyaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 4-chloro-3-methoxyaniline (1.0 equivalent) dissolved in CH2Cl2 (15 volumes) at 5° C. was treated portion wise with N-bromosuccinimide (1.03 equivalents), warmed to 20° C. and mixed for 5 minutes. A 5% aqueous Na2SO3 solution (10 volumes) was added and the mixture was stirred for 10 minutes. The layers were separated and the organic layer was washed with water and saturated brine, dried (Na2SO4), filtered and concentrated. The resulting solid was triturated with a minimal volume of heptane and the solid was collected by filtration and dried to constant mass (80% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DH Boschelli, F Ye, YD Wang, M Dutia… - Journal of medicinal …, 2001 - ACS Publications
Subsequent to the discovery of 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile (1a) as an inhibitor of Src kinase activity (IC 50 = 30 nM), several additional …
Number of citations: 272 pubs.acs.org
SK Srivastava, A Jha, SK Agarwal… - Anti-Cancer Agents …, 2007 - ingentaconnect.com
… Chlorination of compound 48 by oxalyl chloride afforded 4-chloro derivative, and which upon reaction with 2-bromo-4-chloro-5-methoxyaniline gave compound 41. …
Number of citations: 70 www.ingentaconnect.com

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